2-(4-Hydroxy-2-methylphenyl)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxy-2-methylphenyl)-2-oxoacetic acid is an organic compound with a molecular formula of C9H8O4. This compound is characterized by the presence of a hydroxy group, a methyl group, and an oxoacetic acid moiety attached to a benzene ring. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-2-methylphenyl)-2-oxoacetic acid typically involves the reaction of 4-hydroxy-2-methylbenzaldehyde with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pH, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-2-methylphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxoacetic acid moiety can be reduced to form a hydroxy acid.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often involve reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde or 4-hydroxy-2-methylbenzoic acid.
Reduction: Formation of 2-(4-Hydroxy-2-methylphenyl)-2-hydroxyacetic acid.
Substitution: Formation of halogenated derivatives such as 4-bromo-2-methylphenyl-2-oxoacetic acid.
Scientific Research Applications
2-(4-Hydroxy-2-methylphenyl)-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-2-methylphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the oxoacetic acid moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-methylphenylboronic acid
- 4-Hydroxy-2-pyrones
- 4-Hydroxy-2-methylbenzoic acid
Uniqueness
2-(4-Hydroxy-2-methylphenyl)-2-oxoacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and has a broader range of applications in research and industry.
Properties
Molecular Formula |
C9H8O4 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2-(4-hydroxy-2-methylphenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C9H8O4/c1-5-4-6(10)2-3-7(5)8(11)9(12)13/h2-4,10H,1H3,(H,12,13) |
InChI Key |
DIJHPRZBNVWQEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.